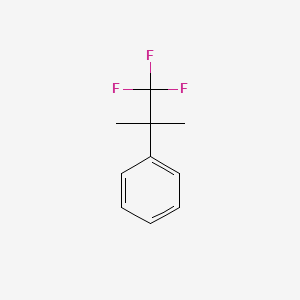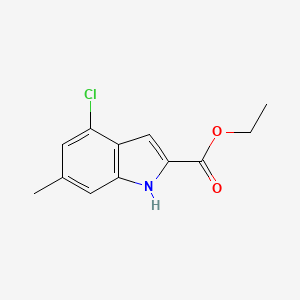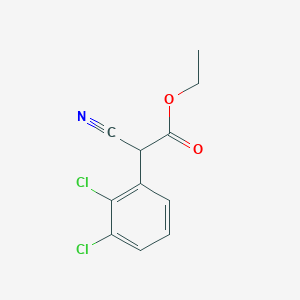![molecular formula C10H8N2O3 B13906168 6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is part of the spiropyran family, known for their photochromic properties, which means they can change color when exposed to light. These properties make spiropyrans valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one typically involves the reaction of indoline derivatives with nitroalkenes under specific conditions. One common method includes the cyclization of indoline with a nitroalkene in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .
Chemical Reactions Analysis
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can produce nitroso compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one involves its ability to undergo reversible isomerization between the spirocyclic (closed) form and the merocyanine (open) form. This isomerization is triggered by light, temperature, or changes in pH. The spirocyclic form is typically colorless, while the merocyanine form is colored .
The molecular targets and pathways involved in its action depend on the specific application. In photopharmacology, for example, the compound can interact with biological targets only when in its active (merocyanine) form, allowing precise control over its activity using light.
Comparison with Similar Compounds
6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is unique among spiropyrans due to its specific structural features and photochromic properties. Similar compounds include:
Spirooxazines: Another class of photochromic compounds that undergo similar isomerization reactions but have an oxazine ring instead of an indoline ring.
Diarylethenes: Compounds that also exhibit photochromism but have a different mechanism involving the reversible formation of a cyclohexadiene ring.
The uniqueness of 6’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one lies in its specific nitro and cyclopropane substituents, which confer distinct photochromic and chemical properties compared to other spiropyrans.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-2-1-6(12(14)15)5-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) |
InChI Key |
DCQFKBSQPWYVSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)
![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)







